molecular formula C19H28O5 B5111222 Diethyl 2-[4-(2,4-dimethylphenoxy)butyl]propanedioate

Diethyl 2-[4-(2,4-dimethylphenoxy)butyl]propanedioate

Cat. No.: B5111222
M. Wt: 336.4 g/mol
InChI Key: OGDDCCNEGSLOJL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[4-(2,4-dimethylphenoxy)butyl]propanedioate typically involves the reaction of diethyl malonate with 4-(2,4-dimethylphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[4-(2,4-dimethylphenoxy)butyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide or potassium carbonate in anhydrous ethanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Diethyl malonate and 4-(2,4-dimethylphenoxy)butyric acid.

    Oxidation: Various oxidized phenoxy derivatives.

    Reduction: Reduced phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 2-[4-(2,4-dimethylphenoxy)butyl]propanedioate involves the modulation of several cellular signaling pathways. Studies have shown that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular metabolism and energy balance. Additionally, it inhibits the activity of enzymes involved in lipid biosynthesis, contributing to its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [4-(2,3-dimethylphenoxy)butyl]malonate
  • Diethyl [4-(2,5-dimethylphenoxy)butyl]malonate

Uniqueness

Diethyl 2-[4-(2,4-dimethylphenoxy)butyl]propanedioate is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. This compound’s ability to selectively target cancer cells and modulate specific cellular pathways sets it apart from other similar compounds.

Properties

IUPAC Name

diethyl 2-[4-(2,4-dimethylphenoxy)butyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-5-22-18(20)16(19(21)23-6-2)9-7-8-12-24-17-11-10-14(3)13-15(17)4/h10-11,13,16H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDDCCNEGSLOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=C(C=C(C=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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